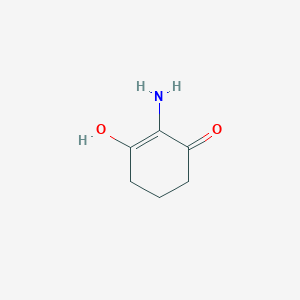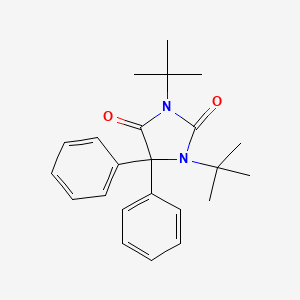
Plumbane, butyltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of plumbane, butyltrimethyl- typically involves the reaction of lead(II) acetate with butylmagnesium bromide and trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Plumbane, butyltrimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: It can be reduced to form lead metal and other reduced lead species.
Substitution: Plumbane, butyltrimethyl- can undergo substitution reactions where the butyl or trimethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Plumbane, butyltrimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of plumbane, butyltrimethyl- involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Plumbane, butyltrimethyl- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar structural features, plumbane, butyltrimethyl- is unique in its specific combination of butyl and trimethyl groups. This gives it distinct chemical properties and reactivity compared to its analogs.
Similar compounds include:
- Tetraethyllead (C₈H₂₀Pb)
- Tetramethyllead (C₄H₁₂Pb)
- Trimethyllead chloride (C₃H₉PbCl)
These compounds have been studied for their various applications and potential impacts on health and the environment.
Propriétés
Numéro CAS |
54964-75-9 |
|---|---|
Formule moléculaire |
C7H18Pb |
Poids moléculaire |
309 g/mol |
Nom IUPAC |
butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
Clé InChI |
KQRJXUNXWLDSCN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Pb](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
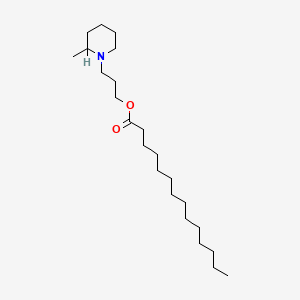
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


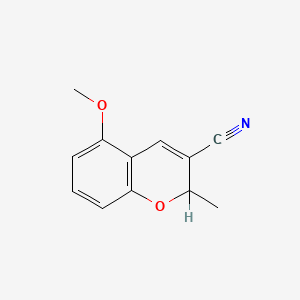

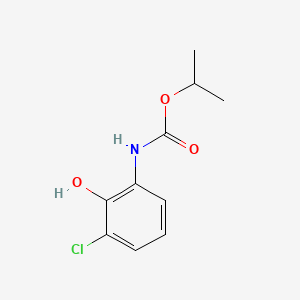
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
